2-Fluoro-2-phenylethan-1-amine

Description

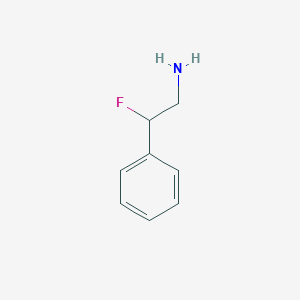

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBAGEDGPDCSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55601-20-2 | |

| Record name | 2-fluoro-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluoroamine Chemistry and Fluorine S Strategic Role

The introduction of fluorine into organic molecules, particularly those with biological relevance, can profoundly alter their chemical and physical properties. acs.orgnih.gov This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. In the realm of medicinal chemistry, the judicious placement of a fluorine atom can influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa. acs.orgnih.gov

Fluoroamines, a class of compounds that feature a fluorine atom in proximity to an amine group, are of particular interest. The presence of fluorine can modulate the basicity of the amine, which in turn affects its interaction with physiological targets and its pharmacokinetic profile. core.ac.uk 2-Fluoro-2-phenylethan-1-amine, with its fluorine atom positioned at the benzylic position adjacent to the amine, embodies the strategic advantage of this molecular design.

The synthesis of such β-fluoroamines has been a subject of significant research, with various methods developed to achieve this transformation efficiently and stereoselectively. These methods include nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) and electrophilic fluorination. nih.gov The development of catalytic, enantioselective methods for the synthesis of β-fluoroamines is a testament to their importance in creating chiral building blocks for the pharmaceutical industry. acs.orgacs.org

Significance of the 2 Fluoro 2 Phenylethan 1 Amine Scaffold in Advanced Chemical Synthesis

Classical Approaches to Phenylethan-1-amine Derivatives

Traditional synthetic methods for phenylethan-1-amine and its analogs often involve well-established reactions like reductive amination and sequential halogenation-amination, which are effective for producing the core structure.

Reductive amination is a highly versatile and widely used method for synthesizing amines, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net For phenylethan-1-amine derivatives, this typically involves the reaction of a phenylacetaldehyde (B1677652) or a substituted acetophenone (B1666503). The process can be a one-pot reaction where the carbonyl compound, an amine source (like ammonia (B1221849) or a primary amine), and a reducing agent are combined. researchgate.net

A variety of reducing agents can be employed, each with its own advantages regarding reactivity and selectivity. Common choices include sodium borohydride, sodium cyanoborohydride, and amine-borane complexes. researchgate.netpurdue.edugoogle.com For instance, fendiline (B78775) has been synthesized via the reductive amination of 3,3-diphenylpropanal (B2737569) with 1-phenylethan-1-amine using sodium cyanoborohydride as the reducing agent. google.com More recent developments have explored the use of carbon monoxide as a reducing agent in the presence of a transition metal catalyst. google.com The choice of solvent can also be critical, with halogenated solvents often favoring the reaction. researchgate.net

| Reducing Agent | Typical Substrates | Key Features/Conditions | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH (around 6); stable in protic solvents like methanol. | google.com |

| Amine-Boranes | Aldehydes, Ketones | Considered versatile and can be modified (e.g., monotrifluoroacetoxyborane-amines) for improved selectivity. | purdue.edu |

| Carbon Monoxide (CO) with Metal Catalyst | Aldehydes | Industrial potential; requires high pressure and temperature with a Group VIII metal salt catalyst. | google.com |

| Hydrogen (H₂) with Pd/C | Carbonyls (e.g., glyoxylic acid monohydrate) | Used in catalytic hydrogenation; proceeds under atmospheric pressure at room temperature. | researchgate.net |

The synthesis of phenylethan-1-amine derivatives can also be achieved through a sequence of halogenation and amination reactions. This can involve either the introduction of a halogen followed by nucleophilic substitution with an amine, or the halogenation of a pre-existing amine-containing scaffold.

One direct approach is the deaminative halogenation of primary amines. semanticscholar.org This method allows for the conversion of a primary amine, such as 2-phenylethan-1-amine, into the corresponding organic halide. semanticscholar.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. semanticscholar.org

Alternatively, palladium-catalyzed C-H halogenation can be directed by a primary amine group already present in the molecule. nih.gov This strategy has been successfully applied to phenylalanine derivatives, allowing for the selective ortho-halogenation (iodination, bromination, and chlorination) of the phenyl ring. nih.gov Such methods provide a pathway to halogenated phenylethylamine analogs that can be further modified.

Asymmetric Synthesis of Chiral this compound Enantiomers

Given that biological systems are chiral, the synthesis of specific enantiomers of drug candidates is crucial. The (2S)-enantiomer of this compound, in particular, is a valuable chiral building block for pharmaceutical research. angenechemical.com Asymmetric synthesis aims to produce these single enantiomers in high purity.

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, leaving an enantiomerically enriched product.

For the synthesis of β-fluoro amines, chiral auxiliaries like Evans' oxazolidinones have been employed to direct the stereochemistry during fluorination, achieving high enantiomeric excess (ee). smolecule.com For example, in the synthesis of 2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine, an Evans' oxazolidinone auxiliary directed the fluorination step, resulting in an ee value greater than 90%. smolecule.com Pseudoephedrine is another commonly used chiral auxiliary that can be converted into an amide, deprotonated to form an enolate, and then reacted with an electrophile. wikipedia.org The stereochemistry of the addition is controlled by the auxiliary, which is later cleaved to yield the chiral product. wikipedia.org

| Chiral Auxiliary | Application/Reaction Type | Typical Outcome | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Directing stereochemistry during fluorination of N-acyloxazolidinones. | High enantiomeric excess (>90% ee) for β-fluoro amines. | smolecule.com |

| Pseudoephedrine | Alkylation of amides derived from pseudoephedrine. | The configuration of the product is directed by the methyl group of the auxiliary. | wikipedia.org |

| (R)-2-methoxy-1-phenylethan-1-amine | Synthesis of CF₃-substituted propargylamines. | Used as a chiral auxiliary, but cleavage can be challenging. | beilstein-journals.org |

Enantioselective catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. acs.org This technique typically involves the reduction of a prochiral precursor, such as an imine or an enamine, using hydrogen gas and a chiral catalyst complex. acs.orgthieme-connect.de These catalysts are often based on noble metals like iridium, rhodium, or ruthenium, coordinated to chiral phosphine (B1218219) ligands. acs.orgthieme-connect.dediva-portal.org

For example, the asymmetric hydrogenation of N-aryl imines derived from acetophenones is a standard reaction to test the efficacy of new catalysts, with many systems achieving excellent levels of enantioselectivity. acs.org Iridium complexes with ligands such as f-Binaphane have been shown to be highly effective for the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org Similarly, ruthenium catalysts have been developed that afford very high enantioselectivities for the reduction of imines to chiral amines. acs.org The synthesis of chiral β-fluoro amines can be achieved through the catalytic asymmetric reduction of precursor molecules like β-amino α-fluoro nitroalkanes using transition metal complexes such as Ru-BINAP. smolecule.com This approach can yield enantioenriched β-fluoro amines, demonstrating the power of asymmetric catalysis in accessing these valuable fluorinated compounds. smolecule.comdiva-portal.orgdiva-portal.org

| Metal | Ligand Type | Substrate Type | Typical Result | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Diphosphine (e.g., f-Xyliphos, f-Binaphane), N,P Ligands | Imines, Fluoroalkenes | High turnover numbers and excellent enantioselectivities (up to >99% ee). | acs.orgthieme-connect.dediva-portal.org |

| Rhodium (Rh) | Diphosphine (e.g., DuanPhos) | Enamides, Vinylarenes | Effective for substrates with coordinating groups; can achieve high ee. | acs.orgdiva-portal.orgdiva-portal.org |

| Ruthenium (Ru) | Diphosphine/Diamine (e.g., Xyl-Skewphos/DPEN) | Imines, β-amino α-fluoro nitroalkanes | High enantioselectivities (up to 99% ee) and high turnover numbers. | smolecule.comacs.org |

Enantioselective Catalysis

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, avoiding the use of metal catalysts. These methods often rely on the formation of iminium or enamine intermediates, or activation through hydrogen bonding to direct the stereochemical outcome of the reaction. mdpi.commaynoothuniversity.ienih.gov

For the synthesis of chiral α-aminonitriles, which are precursors to α-amino acids and can be conceptually related to the synthesis of chiral amines, pseudo-enantiomeric squaramide catalysts have been employed. These catalysts operate through hydrogen bonding to activate the imine intermediate towards nucleophilic attack by cyanide. In one study, a series of chiral α-aminonitriles were prepared in good yields and with high enantioselectivity. mdpi.com The proposed mechanism involves the squaramide catalyst activating the imine through hydrogen bonding, while a basic moiety on the catalyst activates the cyanide source. mdpi.com

Proline-derived catalysts are also utilized in the asymmetric reductive amination of ketones, a common strategy for amine synthesis. For instance, L-proline has been shown to catalyze the formation of chiral amines with moderate enantiomeric excess (ee). The reaction proceeds via the formation of a chiral enamine intermediate from the ketone and proline, which is then diastereoselectively protonated or reduced.

Another key organocatalytic approach is the conjugate addition of nucleophiles to nitroolefins or alkylidene malonates, which can be precursors to β-amino compounds. Carbohydrate-based thiourea (B124793) organocatalysts have been developed for the Michael addition of acetylacetone (B45752) to (E)-nitrostyrene, achieving high yields and enantioselectivities. mdpi.com For example, a quinine-derived catalyst afforded the (R)-adduct in up to 98% yield and 88% ee. mdpi.com

Table 1: Examples of Organocatalytic Synthesis of Chiral Amine Precursors

| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Squaramide | Heteroaromatic imine, TMSCN | α-aminonitrile | Good | Excellent | mdpi.com |

| L-proline | Ketone, Amine Source | Chiral Amine | - | 80% | |

| Quinine-derived thiourea | Acetylacetone, (E)-nitrostyrene | Michael Adduct | up to 98% | 88% | mdpi.com |

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines, including fluorinated analogs. Enzymes such as transaminases and reductive aminases are particularly valuable in this context. nih.govwhiterose.ac.uk Chemoenzymatic cascades combine the advantages of both chemical and biological catalysts in one-pot processes. researchgate.netresearchgate.net

Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are widely used for the synthesis of chiral amines from prochiral ketones. nih.gov These enzymes can be either (R)- or (S)-selective, allowing for the production of either enantiomer of the target amine with high stereoselectivity. nih.gov

The asymmetric synthesis of fluorinated amines has been successfully achieved using transaminases. For example, (R)- and (S)-fluoroamines have been synthesized from fluorinated acetophenone derivatives with conversions ranging from 75-94% and excellent enantiomeric excess (>99% ee) using (R)- and (S)-selective transaminases, respectively. nih.gov In these reactions, an amino donor such as D- or L-alanine is used in stoichiometric amounts. nih.gov

Kinetic resolution of racemic β-fluoroamines using transaminases is another effective strategy to obtain enantiomerically enriched products. whiterose.ac.ukresearchgate.net This process relies on the selective deamination of one enantiomer of the racemic amine, leaving the other enantiomer in high purity. However, this method is limited to a theoretical maximum yield of 50%. whiterose.ac.ukresearchgate.net Interestingly, some transaminases exhibit a promiscuous tandem hydrodefluorination-deamination activity on β-fluoro arylethylamines. whiterose.ac.uk

Reductive aminases (RedAms) provide an alternative to transaminases, catalyzing the reductive amination of ketones to primary or secondary amines using a nicotinamide (B372718) cofactor (NAD(P)H). whiterose.ac.uk Fungal reductive aminases have been applied to the synthesis of β-fluoro primary and secondary amines from α-fluoroacetophenones, achieving high conversions (>90%) and enantiomeric excesses (85-99% ee). whiterose.ac.uk

Table 2: Enzymatic Synthesis of Fluorinated Amines

| Enzyme | Substrate | Amine Donor/Source | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R/S)-Transaminase | 1-(5/6-fluoropyridin-3-yl)ethan-1-one | D/L-Alanine | (R/S)-fluoroamine | 75-94% | >99% | nih.gov |

| Reductive Aminase (fungal) | α-fluoroacetophenones | Ammonia, Methylamine | β-fluoro primary/secondary amine | >90% | 85-99% | whiterose.ac.uk |

One-pot chemoenzymatic cascades integrate chemical and enzymatic transformations in a single reaction vessel, offering increased efficiency and reduced waste. jove.comnih.gov These cascades can be designed to overcome the limitations of purely chemical or enzymatic approaches. rsc.orgnih.gov

A notable example is the synthesis of primary amines from alkenes by combining a rhodium-catalyzed hydroformylation with a subsequent transaminase-catalyzed amination. researchgate.net In one study, styrene (B11656) was converted to 2-phenylpropan-1-amine and 3-phenylpropan-1-amine in a one-pot process with high conversion (>99%). researchgate.net The reaction was performed in an aqueous medium using a surfactant to compatibilize the metal and enzyme catalysts. researchgate.net

Another strategy involves the combination of a monoamine oxidase (MAO-N) catalyzed oxidation with a metal-catalyzed allylation to synthesize enantioenriched C(1)-allylated tetrahydroisoquinolines. nih.gov Such cascades demonstrate the potential for creating complex chiral amine structures from simple precursors.

The synthesis of fluorinated polyketides has been achieved through a chemoenzymatic approach by exchanging the native acyltransferase domain of a polyketide synthase (PKS) with a more tolerant domain from a fatty acid synthase (FAS). nih.gov This hybrid enzyme was able to incorporate fluorinated extender units, which were chemically synthesized, into the polyketide backbone. nih.gov

Table 3: One-Pot Chemoenzymatic Synthesis of Amines and Related Compounds

| Catalysts | Starting Material | Product | Yield/Conversion | Key Features | Reference |

|---|---|---|---|---|---|

| Rh-catalyst, Transaminase (Cv-ATA) | Styrene | 2-phenylpropan-1-amine, 3-phenylpropan-1-amine | >99% conversion | Aqueous medium with surfactant | researchgate.net |

| Monoamine oxidase (MAO-N), Metal catalyst | Tetrahydroisoquinoline | C(1)-allylated tetrahydroisoquinoline | - | Chemoenzymatic cascade | nih.gov |

| PKS/FAS hybrid enzyme | Chemically synthesized fluorinated extender units | Fluorinated polyketides | - | Domain swapping for new substrate incorporation | nih.gov |

Direct Fluorination Strategies for Phenylethanamine Systems

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for this purpose. nih.gov

Palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds has been demonstrated for the synthesis of β-fluoro-α-amino acids. nih.govbeilstein-journals.org For example, using a quinoline-based ligand, the fluorination of L-phenylalanine derivatives with Selectfluor proceeded to give the corresponding anti-β-fluoro-α-amino acids in moderate to excellent yields. nih.govbeilstein-journals.org This methodology is highly relevant for the synthesis of fluorinated phenylethanamine analogs.

Direct fluorination can also be achieved using elemental fluorine, although its high reactivity requires careful control. 20.210.105 It has been used for the preparation of selectively fluorinated molecules. 20.210.105 For radiolabeling purposes, direct fluorination of precursors with [¹⁸F]F₂ or [¹⁸F]AcOF is a key method. For instance, 4-borono-L-phenylalanine has been directly fluorinated to produce 4-borono-2-[¹⁸F]fluoro-L-phenylalanine with radiochemical yields of 25-35%. nih.govbeilstein-journals.org

Table 4: Direct Fluorination of Phenylethylamine Precursors and Analogs

| Method | Substrate | Reagent | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd-catalyzed C-H fluorination | L-phenylalanine derivatives | Selectfluor | Pd(OAc)₂, Quinoline-based ligand | anti-β-fluoro-α-amino acids | Moderate to excellent | nih.govbeilstein-journals.org |

| Direct Radiodifluorination | 4-borono-L-phenylalanine | [¹⁸F]F₂ or [¹⁸F]AcOF | - | 4-borono-2-[¹⁸F]fluoro-L-phenylalanine | 25-35% (radiochemical) | nih.govbeilstein-journals.org |

Chemical Reactivity and Derivatization of 2 Fluoro 2 Phenylethan 1 Amine

Transformations of the Primary Amine Functional Group

The primary amine group in 2-Fluoro-2-phenylethan-1-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. As a nucleophile, this amine can react with various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. rsc.org

Acylation Reactions

The primary amine of this compound readily undergoes acylation when treated with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide products. This reaction, a type of nucleophilic acyl substitution, is one of the most reliable methods for forming carbon-nitrogen bonds. mdpi.comnih.gov The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. khanacademy.org The use of a non-nucleophilic base is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The resulting N-(2-fluoro-2-phenylethyl)amides are important intermediates in medicinal chemistry. Despite the electron-withdrawing effect of the nearby fluorine atom, which slightly reduces the amine's nucleophilicity, these reactions generally proceed efficiently under standard conditions.

Table 1: Common Acylating Agents for Primary Amines

| Acylating Agent | General Structure | Byproduct |

|---|---|---|

| Acyl Chloride | R-COCl | HCl |

| Acid Anhydride (B1165640) | (R-CO)₂O | R-COOH |

| Ester | R-COOR' | R'OH |

| Carboxylic Acid | R-COOH | H₂O |

This table presents common reagents used for the acylation of primary amines.

Alkylation and Quaternization Processes

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction can proceed sequentially to yield secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. dtic.mil To achieve mono-alkylation, a large excess of the primary amine may be used.

Further alkylation of the tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. dtic.mil These salts are ionic compounds with a permanently positive-charged nitrogen atom. The process, known as quaternization, typically involves reacting the precursor amine with an excess of an alkylating agent. google.com Quaternary ammonium salts can serve as precursors for generating alkenes in situ via Hofmann elimination, simplifying processes that would otherwise require gaseous reagents. ethz.ch

Table 2: Products of Sequential Alkylation of this compound

| Product Stage | Name | General Structure (R' = alkyl group) |

|---|---|---|

| Starting Material | Primary Amine | C₆H₅CH(F)CH₂NH₂ |

| First Alkylation | Secondary Amine | C₆H₅CH(F)CH₂NHR' |

| Second Alkylation | Tertiary Amine | C₆H₅CH(F)CH₂NR'₂ |

| Third Alkylation | Quaternary Ammonium Salt | C₆H₅CH(F)CH₂NR'₃⁺ X⁻ |

This table illustrates the progressive alkylation of the primary amine up to the quaternary ammonium salt.

Condensation Reactions with Carbonyl Compounds

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. pressbooks.pub The process is typically catalyzed by a weak acid, and the pH must be carefully controlled between 4 and 5. pressbooks.pub A strongly acidic environment would protonate the amine, rendering it non-nucleophilic, while a basic or neutral medium would not sufficiently facilitate the dehydration of the intermediate carbinolamine (or aminoalcohol). youtube.compressbooks.pub The formation of the C=N double bond is a reversible process, and the reaction can be driven to completion by removing the water that is formed. wikipedia.org

Reactivity Influenced by the Fluorine Atom

The presence of a fluorine atom at the benzylic position significantly modulates the reactivity of the molecule. Its strong electronegativity and the strength of the carbon-fluorine bond introduce unique chemical properties not observed in its non-fluorinated analog.

Nucleophilic Substitution of Fluorine

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution of the fluorine atom a challenging transformation. ucla.edu Traditional Sₙ2 reactions to displace fluoride (B91410) are often difficult due to the poor leaving group ability of the fluoride ion and the strength of the C-F bond. ucla.edunii.ac.jpnih.gov However, the benzylic position of the fluorine in this compound can potentially stabilize a carbocation, opening the possibility of an Sₙ1-type mechanism.

Studies on the closely related compound N,N-dimethyl-2-fluoro-2-phenylethylamine have shown that solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, can occur. rsc.org This suggests that despite the C-F bond strength, substitution is possible under certain conditions, likely facilitated by the stabilization of a positive charge at the benzylic position by the adjacent phenyl ring. The reaction can proceed through both Sₙ1 and Sₙ2 pathways, and the outcome can be stereochemically complex, sometimes leading to epimerization or inversion of configuration. nii.ac.jp The development of new fluorination and defluorination methods continues to be an active area of research to overcome the inherent challenges. nih.gov

Stereoelectronic and Inductive Effects of Fluorine on Reaction Mechanisms

The fluorine atom exerts a powerful influence on the molecule's reactivity through both inductive and stereoelectronic effects. ucla.edu

Inductive Effect: As the most electronegative element, fluorine imparts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and reduces the electron density on adjacent atoms. Consequently, the basicity and nucleophilicity of the primary amine group in this compound are decreased compared to the non-fluorinated parent compound, phenylethylamine. This inductive pull also destabilizes any developing positive charge (carbocation) at the benzylic carbon, which would disfavor a pure Sₙ1 mechanism for fluorine substitution unless overcome by resonance stabilization from the phenyl group. ucla.edu

Stereoelectronic Effects: The presence of fluorine can lead to specific conformational preferences, known as stereoelectronic effects. For instance, the gauche effect may influence the preferred dihedral angle between the fluorine atom and the adjacent amino group. Such conformational biases can, in turn, affect the rates and stereochemical outcomes of reactions at the amine or the fluorinated carbon center. The substitution of hydrogen with fluorine has been shown to have significant effects on the electron affinities and gas-phase basicities of related organic molecules, highlighting the profound electronic impact of fluorination. researchgate.net

Synthetic Transformations Involving the Phenyl Ring and Ethane (B1197151) Backbone

The unique structural features of this compound, namely the activated C-H bonds of the phenyl ring and the nucleophilic primary amine, allow for a range of synthetic transformations. These reactions are crucial for creating derivatives with modified properties or for preparing the molecule for specific analytical procedures.

Palladium-Catalyzed C-H/N-H Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex amines from simpler precursors. While specific studies focusing exclusively on this compound are not extensively documented, the principles of palladium-catalyzed arylation of fluoroalkylamines provide a clear framework for its potential reactivity. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with the primary amine.

The general reaction scheme involves the palladium catalyst facilitating the bond formation between the nitrogen of the fluoroalkylamine and a carbon atom of an aryl group. For fluoroalkylamines, which are less basic than their non-fluorinated analogs, specific reaction conditions are often required to achieve high yields. nih.gov Research on similar compounds has shown that the use of a weaker base, such as potassium phenoxide (KOPh), in conjunction with a specialized phosphine (B1218219) ligand like AdBippyPhos, can be effective. nih.gov These conditions are often milder and tolerate a wider range of functional groups that might be sensitive to the strong bases typically used in C-N cross-coupling. nih.gov

The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov For fluoroalkylamines, the electron-withdrawing nature of the fluorine atom can make the reductive elimination step the rate-limiting part of the cycle. nih.gov

Table 1: Illustrative Conditions for Palladium-Catalyzed N-Arylation of Fluoroalkylamines

| Parameter | Condition/Reagent | Rationale/Reference |

|---|---|---|

| Catalyst Precursor | [Pd(allyl)Cl]₂ | Commonly used precursor for generating the active Pd(0) catalyst. nih.gov |

| Ligand | AdBippyPhos | Bulky electron-rich phosphine ligand effective for C-N coupling. nih.gov |

| Base | Potassium Phenoxide (KOPh) | A weaker base suitable for sensitive substrates and fluoroalkylamines. nih.govnih.gov |

| Solvent | Dioxane or Toluene | Common aprotic solvents for cross-coupling reactions. nih.gov |

| Aryl Partner | Aryl Bromides or Chlorides | The electrophilic partner in the coupling reaction. nih.govnih.gov |

This table represents typical conditions reported for the arylation of various fluoroalkylamines and serves as a model for potential reactions involving this compound.

Derivatization Strategies for Spectroscopic and Chromatographic Analysis

Due to their polarity and potential for thermal instability, primary amines like this compound often require derivatization prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). iu.edu Derivatization serves to replace the active hydrogen on the amine with a more stable functional group, which can increase volatility, improve thermal stability, enhance chromatographic separation, and increase detector sensitivity. iu.edunih.gov

Common derivatization strategies for primary amines fall into three main categories: acylation, silylation, and alkylation. iu.edu

Acylation: This involves replacing the amine hydrogen with an acyl group. Reagents like trifluoroacetic anhydride (TFAA) are frequently used. The resulting trifluoroacetyl derivatives are often more volatile and exhibit improved chromatographic behavior. iu.edu Other acylation reagents include heptafluorobutyric anhydride (HFBA). nih.gov

Silylation: This process replaces the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). iu.edu Silylated derivatives are generally more volatile and thermally stable, making them well-suited for GC-MS analysis. iu.edu

Fluorescence Derivatization (Tagging): For HPLC analysis with fluorescence detection, which offers high sensitivity, various tagging reagents are employed. These reagents react with the primary amine to form a highly fluorescent derivative. Common examples include dansyl chloride (Dansyl-Cl), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (B127526) (OPA). nih.govnih.gov Dansyl-Cl is noted for its versatility, creating fluorescent products with high ionization efficiency, making it suitable for LC-MS/MS as well. nih.gov OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

The choice of derivatization reagent depends on the analytical technique being used, the nature of the sample matrix, and the desired sensitivity. nih.govnih.gov For instance, while OPA is a rapid and versatile reagent, its derivatives can sometimes suffer from stability issues. nih.gov In contrast, dansyl chloride derivatives are generally more stable. nih.gov

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent Class | Specific Reagent | Abbreviation | Analytical Technique | Key Advantage |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | GC-MS | Improves volatility and chromatographic peak shape. iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases thermal stability and volatility. iu.edu |

| Fluorescence Tagging | Dansyl chloride | Dansyl-Cl | HPLC-Fluorescence, LC-MS | Forms stable, highly fluorescent derivatives. nih.govnih.gov |

| Fluorescence Tagging | o-Phthalaldehyde | OPA | HPLC-Fluorescence | Fast reaction time. nih.govnih.gov |

| Fluorescence Tagging | 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | HPLC-Fluorescence, LC-MS | Useful under highly acidic chromatography conditions. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 2 Phenylethan 1 Amine

Vibrational Spectroscopy for Conformational Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the conformational analysis of flexible molecules like 2-Fluoro-2-phenylethan-1-amine. The molecule's rotational freedom around the Cα-Cβ and Cβ-phenyl bonds gives rise to various stable conformers, primarily the gauche (folded) and anti (extended) forms. These conformers exhibit distinct vibrational frequencies, which can be identified and assigned using IR and Raman spectroscopy, often in conjunction with computational chemistry.

In the gas phase, studies on similar fluorinated phenylethylamines have shown that different conformers can be distinguished by their unique vibrational signatures. For instance, Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) has been effectively used to identify multiple conformers of 2-(4-fluoro-phenyl)-ethylamine in a molecular beam. huji.ac.il The interpretation of these experimental spectra is heavily reliant on quantum chemical calculations, which can predict the harmonic Raman spectra for different optimized geometries. huji.ac.il

The vibrational modes most sensitive to conformational changes are typically those involving the ethylamino side chain and its interaction with the phenyl ring. Key vibrational regions for analysis include:

N-H stretching region (around 3300-3500 cm⁻¹): The frequencies of the symmetric and asymmetric N-H stretches can be influenced by intramolecular hydrogen bonding, which may be present in certain conformers.

C-H stretching region (around 2800-3100 cm⁻¹): Variations in the local environment of the C-H bonds in different conformers can lead to shifts in their stretching frequencies.

A representative table of calculated vibrational frequencies for a gauche conformer of a similar fluorinated phenylethylamine is presented below to illustrate the type of data obtained from these studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₂ symmetric stretch | 3410 |

| NH₂ asymmetric stretch | 3495 |

| CH₂ symmetric stretch | 2935 |

| CH₂ asymmetric stretch | 2970 |

| Phenyl ring C-H stretch | 3050 - 3100 |

| C-F stretch | 1250 |

| C-N stretch | 1090 |

| Phenyl ring in-plane bend | 1000 - 1100 |

| CH₂ wag | 1350 |

| NH₂ scissor | 1620 |

| Note: This is a representative table based on computational data for similar molecules. Actual experimental values for this compound may vary. |

Electronic Spectroscopy for Excited State Characterization (UV-Vis, Resonant Two-Photon Ionization)

Electronic spectroscopy provides insights into the electronic structure and excited state dynamics of this compound. Techniques such as UV-Vis absorption spectroscopy and Resonant Two-Photon Ionization (R2PI) spectroscopy are employed for this purpose.

UV-Vis spectroscopy of phenylethylamine derivatives is typically characterized by absorptions arising from π-π* transitions within the phenyl ring. The position and intensity of these bands can be subtly influenced by the substituents on the ring and the side chain.

R2PI spectroscopy is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules in the gas phase. In an R2PI experiment, a tunable laser excites the molecule from its ground electronic state (S₀) to an excited electronic state (S₁). A second photon then ionizes the molecule from the S₁ state. By scanning the wavelength of the excitation laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is obtained.

This technique is particularly valuable for conformational analysis because different conformers often have slightly different S₁ ← S₀ origin transition energies. This allows for the individual spectroscopic characterization of each conformer present in the molecular beam. Studies on fluorinated phenylethylamines have successfully used R2PI to identify and distinguish between multiple conformers. huji.ac.il The vibronic structure observed in the R2PI spectrum provides information about the vibrational modes in the excited state.

| Conformer | S₁ ← S₀ Origin (cm⁻¹) | Relative Energy (cm⁻¹) |

| Gauche I | ~37,500 | 0 |

| Gauche II | ~37,550 | 50 |

| Anti | ~37,650 | 150 |

| Note: This is a representative table based on experimental data for similar fluorinated phenylethylamines. Actual experimental values for this compound may vary. |

Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, the connectivity, and stereochemistry of the molecule can be determined.

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly dependent on the surrounding electron density. In this compound, the ¹⁹F chemical shift will be influenced by the electronic effects of the phenyl and amino groups.

The chemical shift can also be sensitive to the conformational state of the molecule, although this effect is often more pronounced at lower temperatures. The typical range for a fluorine atom attached to a secondary carbon is between -170 and -200 ppm relative to CFCl₃.

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm) |

| Aliphatic C-F (secondary) | -170 to -200 |

| Benzylic C-F | -160 to -180 |

| Fluorine adjacent to an electron-withdrawing group | Downfield shift (less negative) |

| Fluorine adjacent to an electron-donating group | Upfield shift (more negative) |

| Note: This table provides general ranges. The specific chemical shift for this compound will depend on the solvent and other experimental conditions. |

For a complete structural and stereochemical assignment, multi-dimensional NMR techniques are essential. These experiments provide information about the connectivity and spatial relationships between different nuclei in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This would allow for the assignment of protons on the ethylamine (B1201723) side chain and their coupling to the benzylic proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This would confirm the C-H and N-H connectivities within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between protons on the phenyl ring and protons on the ethylamine side chain would provide evidence for a folded gauche conformation.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of the structure and stereochemistry of this compound can be achieved.

Mass Spectrometry for Mechanistic Pathway Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This fragmentation data can be used to investigate mechanistic pathways of chemical reactions and ionization processes.

The fragmentation of phenylethylamine derivatives in the mass spectrometer is highly dependent on the ionization method used.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to extensive fragmentation. For this compound, common fragmentation pathways would likely involve:

α-cleavage: Cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the rest of the side chain, resulting in a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410).

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Fragmentation can be induced through collision-induced dissociation (CID) in the mass spectrometer (MS/MS). For protonated phenethylamines, a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃). libretexts.orgmiamioh.edu The presence of the fluorine atom may influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments.

By analyzing the fragments produced under different conditions, it is possible to deduce the mechanistic pathways of fragmentation and gain insights into the stability of different ionic species.

| Ionization Method | Expected Fragment Ion (m/z) | Proposed Structure/Loss |

| EI | 139 | [M]⁺ |

| EI | 120 | [M - F]⁺ |

| EI | 109 | Tropylium ion [C₇H₇]⁺ |

| EI | 30 | [CH₂NH₂]⁺ (from α-cleavage) |

| ESI-MS/MS | 140 | [M+H]⁺ |

| ESI-MS/MS | 123 | [M+H - NH₃]⁺ |

| ESI-MS/MS | 120 | [M+H - HF]⁺ |

| Note: This table presents plausible fragmentation pathways based on the general behavior of phenylethylamines. The actual observed fragments and their relative intensities would require experimental verification. |

Stereochemical Aspects and Chiral Recognition of 2 Fluoro 2 Phenylethan 1 Amine

Conformational Preferences and Isomerism of 2-Fluoro-2-phenylethan-1-amine

The rotational behavior around the C1-C2 bond of this compound gives rise to different conformational isomers, primarily the gauche and anti conformers. In related molecules like 2-phenylethylamine, the most stable conformers exhibit a gauche (folded) arrangement of the alkyl-amine chain. rsc.orgresearchgate.net This preference is stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net

Similarly, studies on 2-fluoroethylamine show a strong conformational preference for a gauche orientation between the electronegative fluorine atom and the amino group. beilstein-journals.orgresearchgate.net This preference becomes even more pronounced upon the protonation of the amine, forming an ammonium (B1175870) salt, which is relevant under physiological conditions. beilstein-journals.org The stability of this conformer is largely attributed to a favorable electrostatic attraction between the positively charged nitrogen and the electronegative fluorine. beilstein-journals.org

For this compound, these effects are combined. The molecule's conformational landscape is dominated by a preference for the gauche rotamer, which is stabilized by both the N-H···π interaction with the phenyl ring and the electrostatic attraction between the amine/ammonium group and the vicinal fluorine atom. The interplay of these forces makes the folded gauche conformation significantly more populated than the extended anti conformation.

Table 1: Summary of Stabilizing Interactions in the Gauche Conformer of this compound

| Interacting Groups | Type of Interaction | Description |

| Amino Group (NH₂) and Phenyl Ring | N-H···π Interaction | A weak hydrogen bond forms between a hydrogen on the amine and the electron-rich π-system of the aromatic ring. |

| Amino Group (NH₃⁺) and Fluorine Atom | Electrostatic Attraction | A strong attractive force exists between the positively charged ammonium group and the highly electronegative fluorine atom. |

| C-H Bond and C-F Bond | Hyperconjugation (Gauche Effect) | Electron density is donated from a C-H sigma bonding orbital to an adjacent C-F anti-bonding orbital, stabilizing the gauche arrangement. |

Stereoelectronic Effects of Fluorine on Molecular Conformation and Stability

The conformational preference in this compound is a classic example of the gauche effect , a stereoelectronic phenomenon where a conformation with adjacent substituents at a 60° dihedral angle (gauche) is more stable than the conformation where they are at 180° (anti). wikipedia.orgchemeurope.com This counteracts the expected steric repulsion.

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.com In the case of a 1,2-disubstituted ethane (B1197151) fragment like that in this compound, stability is conferred by the donation of electron density from a filled sigma (σ) bonding orbital into an adjacent empty sigma-star (σ) antibonding orbital. The most significant of these interactions is the overlap between the C-H σ bonding orbital and the C-F σ antibonding orbital (σC–H → σ*C–F). wikipedia.orgwikipedia.org This orbital overlap is maximized when the C-H and C-F bonds are antiperiplanar, which forces the fluorine atom and the amino group into a gauche relationship. acs.org

In addition to hyperconjugation, electrostatic interactions play a crucial role, particularly when the amine is protonated. beilstein-journals.org The attractive electrostatic force between the positive charge on the nitrogen atom and the partial negative charge on the highly electronegative fluorine atom (N⁺···Fδ⁻) strongly stabilizes the gauche conformer, where these two groups are in close proximity. beilstein-journals.org This combination of hyperconjugative and electrostatic effects makes the gauche conformation the dominant and most stable form of the molecule. beilstein-journals.orgwikipedia.org

Methods for Determination of Enantiomeric and Diastereomeric Purity

Determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound is critical. Two primary analytical techniques are employed for this purpose: chiral High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. nih.govresearchgate.net The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of fluorinated racemates. mdpi.com

¹⁹F NMR Spectroscopy is a highly effective method for chiral analysis of fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in most biological or organic samples. acs.orgnih.gov To distinguish between enantiomers, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample. These agents form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs), placing the fluorine atoms of the two enantiomers in different chemical environments. acs.orgnih.gov This results in separate signals in the ¹⁹F NMR spectrum, the integration of which allows for the precise determination of the enantiomeric excess. acs.org

Table 2: Comparison of Methods for Enantiomeric Purity Determination

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of diastereomeric complexes/compounds with a chiral agent, causing distinct chemical shifts for each enantiomer. |

| Sample Preparation | Sample is dissolved in a suitable mobile phase. | Sample is mixed with a chiral solvating or derivatizing agent directly in an NMR tube. |

| Instrumentation | HPLC system with a specialized chiral column. | NMR spectrometer. |

| Advantages | Excellent separation capability; can be used for preparative scale. chromatographyonline.com | Rapid analysis; high sensitivity of the ¹⁹F nucleus; requires small sample amounts; provides direct quantification. acs.org |

| Disadvantages | Requires method development to find a suitable chiral column and mobile phase; can be time-consuming. | Requires a suitable chiral agent that induces sufficient signal separation; potential for signal overlap in complex mixtures. |

Diastereomeric Complex Formation for Absolute Configurational Assignment

While determining enantiomeric purity is essential, assigning the absolute configuration (i.e., R or S) requires more advanced methods. A robust technique for primary amines involves the formation of diastereomeric amides followed by ¹⁹F NMR analysis in conjunction with computational chemistry. researchgate.net

In this method, the chiral amine is reacted with both enantiomers of a chiral derivatizing agent (CDA), such as (R)- and (S)-α-fluorinated phenylacetic phenylselenoester (FPP). researchgate.netfrontiersin.org This reaction creates a pair of diastereomers. For instance, an (S)-amine would react with (R)-FPP and (S)-FPP to form (S,R) and (S,S) diastereomeric amides, respectively.

The ¹⁹F NMR chemical shifts of these diastereomers are measured, and the difference between them (ΔδR,S) is calculated. This experimental value is then compared to the ΔδR,S value predicted by Density Functional Theory (DFT) calculations for the diastereomers formed from a known configuration (e.g., an (R)-amine). researchgate.netfrontiersin.org The absolute configuration of the unknown amine is assigned by matching the sign (positive or negative) of the experimental Δδ with the sign of the calculated Δδ. frontiersin.org This approach was successfully used to determine the absolute configuration of the structurally similar compound 2-fluoro-1-phenylethanamine. frontiersin.org

Table 3: Example Data for Absolute Configuration Assignment of 2-fluoro-1-phenylethanamine

| Amine Configuration | Experimental ΔδR,S (ppm) | Calculated ΔδR,S (ppm) for (S)-Amide | Calculated ΔδR,S (ppm) for (R)-Amide | Assigned Configuration |

| Unknown | +2.29 | +0.68 | -0.68 | S |

| Data adapted from a study on a structurally similar amine, 2-fluoro-1-phenylethanamine. frontiersin.org |

Molecular Recognition Studies Involving Chiral Fluorinated Amines

Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to supramolecular chemistry and biology. researchgate.netnih.gov The incorporation of fluorine into chiral amines like this compound can significantly alter their molecular recognition properties. nih.gov

Fluorine's high electronegativity can modulate the basicity of the nearby amino group, which in turn influences the strength and geometry of hydrogen bonds it forms with molecular partners. nih.gov This is a critical factor in the design of bioactive molecules, as it can improve bioavailability by altering the amine's pKa. nih.gov

Furthermore, the C-F bond itself can participate in various non-covalent interactions that are crucial for molecular recognition, including hydrogen bonds (C-F···H-X), halogen bonds, and lone pair-π interactions. researchgate.netnih.gov The unique combination of fluorine's small size and high electronegativity allows it to act as a strategic substituent that can induce specific conformational preferences (via the gauche effect) and engage in precise, directional interactions, thereby enabling novel and highly selective molecular recognition events. nih.govnih.gov These properties are exploited in the design of chiral ligands, catalysts, and supramolecular assemblies where specific recognition is paramount. chemrxiv.org

Theoretical and Computational Studies of 2 Fluoro 2 Phenylethan 1 Amine

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 2-phenylethylamine, these methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic landscape. Such calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.

The energy difference between the HOMO and LUMO orbitals is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. While specific HOMO-LUMO gap calculations for 2-Fluoro-2-phenylethan-1-amine are not extensively detailed in the available literature, DFT studies on analogous aminobenzenesulphonic acid derivatives have shown that such computational approaches are effective in predicting reactivity trends.

Furthermore, analyses like Average Localized Ionization Energy (ALIE), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are powerful tools used to identify reactive sites within a molecule. nih.govnih.gov These methods map the electronic structure to reveal regions susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for predicting chemical behavior.

Conformational Landscape Exploration and Global Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational chemistry provides essential tools for exploring the conformational landscape of flexible molecules like this compound to identify stable, low-energy structures.

A detailed conformational analysis has been performed on the protonated form of the molecule, the (2-fluoro-2-phenyl-1-ethyl)ammonium ion, which serves as a model for understanding its behavior in biological systems. Using first-principles quantum mechanical computations at the B3LYP/6-31G(d,p) and G3MP2B3 levels of theory, researchers have explored the potential energy surface of this ion. The process involves systematically rotating the key dihedral angles to map out all possible spatial arrangements and then using energy minimization techniques to locate the stable conformers. nih.gov

Studies on the related molecule 2-phenylethylamine have identified two primary types of conformations: a gauche (folded) arrangement and an anti (extended) arrangement of the alkyl-amine chain. researchgate.netresearchgate.net The gauche conformers are often stabilized by a weak intramolecular interaction between the amino group and the π-electrons of the aromatic ring. researchgate.net For the (2-fluoro-2-phenyl-1-ethyl)ammonium ion, the various stable conformations were identified, and their relative thermodynamic functions (U, H, S, and G) were calculated to determine their population distribution at equilibrium.

Table 1: Relative Energies of Stable Conformers of a Model Compound This table is illustrative of the type of data generated in conformational analysis studies. Specific values for this compound would require dedicated calculations.

| Conformer | Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-1 | ~180° | 0.00 |

| Gauche-1 | ~60° | 0.75 |

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which aids in their experimental characterization. DFT calculations are routinely used to compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, frequency calculations are performed on the optimized structure. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes to observed absorption bands. semanticscholar.org For instance, protonation of an amino group is known to cause a red shift and broadening of the N-H stretching vibration band in the IR spectrum. semanticscholar.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org Theoretical predictions of chemical shifts are highly sensitive to the molecular conformation and the surrounding solvent environment. By comparing computed shifts with experimental values, researchers can gain confidence in the predicted three-dimensional structure of the molecule in solution. While detailed spectroscopic predictions for this compound are not prominent in the literature, the established methodologies are readily applicable. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations provide static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical equations that describe the potential energy of the system. researchgate.net

These simulations are particularly useful for understanding the conformational flexibility of molecules in different environments, such as in a vacuum or in a solvent like water. researchgate.net By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe transitions between different conformational states and understand how factors like solvent interactions influence the molecule's preferred shapes. arxiv.org

Solvation has a profound effect on molecular conformation and reactivity. researchgate.nettemple.edu MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. This allows for the calculation of important thermodynamic properties like the solvation free energy, which quantifies how favorably the molecule interacts with the solvent. temple.edu Analyzing the hydration shell around the molecule can reveal key solute-solvent interactions, such as hydrogen bonds between the amine group and water, which can stabilize certain conformations over others. researchgate.net

Analysis of Noncovalent Interactions: Hydrogen Bonding and Halogen Bonding

Noncovalent interactions are crucial forces that dictate molecular conformation, crystal packing, and ligand-receptor binding. gatech.eduopenstax.orgtaylorandfrancis.com These interactions, though weaker than covalent bonds, are collectively significant. gatech.edu

Hydrogen Bonding: The most prominent noncovalent interaction in this compound is hydrogen bonding. libretexts.org The amine group can act as a hydrogen bond donor, while the fluorine atom and the π-system of the phenyl ring can act as acceptors. libretexts.org Intramolecular hydrogen bonds, where the donor and acceptor are within the same molecule, can play a significant role in stabilizing specific conformers. For the protonated form of the molecule, the existence of such intramolecular interactions has been investigated using computational tools like the Atoms in Molecules (AIM) analysis of the electron density.

Halogen Bonding: Although fluorine is the most electronegative element, it is generally a poor halogen bond donor. Halogen bonding typically involves heavier halogens (Cl, Br, I) where an electron-deficient region, known as a σ-hole, can form opposite the covalent bond. However, the fluorine atom in this molecule can act as a hydrogen bond acceptor. The study of these weak interactions is critical for a complete understanding of the molecule's structure and potential biological interactions. taylorandfrancis.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally. By modeling a potential reaction, researchers can calculate the activation energies and reaction energies, providing a detailed picture of the reaction mechanism.

For a molecule like this compound, computational methods could be used to model various reactions, such as its synthesis or metabolic degradation. For example, the solvolysis of the related NN-dimethyl-2-fluoro-2-phenylethylamine has been studied experimentally, and computational modeling could provide deeper insight into the mechanism of such nucleophilic substitution reactions. rsc.org

The process involves identifying the reactant and product structures and then using computational algorithms to locate the transition state structure on the potential energy surface that connects them. The calculated energy of this transition state determines the activation barrier for the reaction. This information is vital for understanding reaction kinetics and for designing more efficient synthetic routes or predicting metabolic fate.

Applications of 2 Fluoro 2 Phenylethan 1 Amine in Advanced Organic Synthesis

As Chiral Building Blocks and Synthons in Complex Molecule Construction

The presence of a stereogenic center bearing a fluorine atom makes 2-Fluoro-2-phenylethan-1-amine a highly sought-after chiral building block in asymmetric synthesis. enamine.net Chiral amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products, as the biological activity of these molecules is often dependent on their specific stereochemistry. enamine.netnih.gov The development of new drugs increasingly relies on the use of such chiral synthons to optimize interactions with biological targets, which are themselves chiral. enamine.net

The utility of this compound extends to its role as a versatile scaffold in the construction of more elaborate molecules. biosynth.combiosynth.com Organic chemists can leverage the amine and the fluorinated phenyl group to introduce further complexity and functionality. This strategic approach is fundamental to the stepwise creation of complex molecular systems, a process that combines both covalent and noncovalent bond-forming reactions. nih.gov The ability to control the precise three-dimensional arrangement of atoms is paramount in modern synthesis, and chiral building blocks like this compound are indispensable for achieving this control. princeton.edu

Precursors for Functionalized Heterocyclic Compounds (e.g., Fluoroindoles, Difluoroindolines)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. mdpi.com The incorporation of fluorine into these rings can profoundly influence their biological activity. nih.govwiley.come-bookshelf.de this compound serves as a valuable precursor for the synthesis of various functionalized heterocyclic compounds.

A notable application is in the preparation of fluoroindoles and difluoroindolines. For instance, a direct method for synthesizing 3-fluoroindoles and 3,3-difluoroindolines has been developed from 2,2-difluoro-2-phenylethan-1-amines through a palladium-catalyzed direct C-H/N-H coupling reaction. researchgate.net This transformation allows for the controlled synthesis of these valuable heterocyclic cores, which are of significant interest in pharmaceutical research. The ability to introduce fluorine at specific positions within the indole (B1671886) scaffold can lead to compounds with enhanced therapeutic properties.

The versatility of this compound and related fluoroalkyl amino reagents extends to the synthesis of a broader range of fluorinated heterocycles, making them powerful tools for introducing emergent fluorinated substituents onto various (hetero)aromatic systems. nih.gov

Role in the Development of Fluorinated Scaffolds for Chemical Biology Research

Fluorinated molecules are increasingly utilized as tools in chemical biology to probe and understand biological processes. mdpi.com The unique properties of the fluorine atom, such as its high electronegativity and the strength of the C-F bond, make it an excellent probe for studying molecular interactions. mdpi.comrsc.org this compound and its derivatives are employed in the construction of fluorinated scaffolds that can be used to investigate protein structure and function. mdpi.com

The introduction of fluorine can enhance metabolic stability and membrane permeability, which are crucial properties for bioactive compounds. mdpi.commdpi.com Furthermore, the fluorine atom can serve as a reporter group in ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions and conformational changes in biomolecules. mdpi.com This "spy" role of fluorine provides valuable intelligence on the molecular properties of peptides and proteins without dramatically altering their structure. mdpi.com

Fluorinated amino acids, derived from precursors like this compound, are incorporated into peptides and proteins to modulate their properties and to create novel tools for chemical biology research. mdpi.comnih.gov These fluorinated scaffolds are instrumental in advancing our understanding of biological systems at the molecular level.

Influence of Fluorine on Molecular Properties in Structure-Activity Relationship (SAR) Studies (Purely Chemical Perspective)

From a purely chemical perspective, the introduction of a fluorine atom, as seen in this compound, has a profound impact on a molecule's physicochemical properties, which is a key consideration in structure-activity relationship (SAR) studies. mdpi.comresearchgate.netnih.gov The high electronegativity of fluorine alters the electronic distribution within the molecule, influencing properties such as pKa, dipole moment, and bond polarization. mdpi.comnih.gov

The substitution of hydrogen with fluorine can affect a molecule's lipophilicity, which in turn influences its solubility and ability to cross biological membranes. mdpi.com While monofluorination of alkyl groups can reduce lipophilicity, fluoro-arenes are often more lipophilic. mdpi.com This modulation of lipophilicity is a critical parameter in drug design.

Future Research Directions in 2 Fluoro 2 Phenylethan 1 Amine Chemistry

Development of Novel Stereoselective Methodologies for Fluorinated Amines

The precise control of stereochemistry is paramount in the synthesis of pharmaceutically relevant molecules. While significant progress has been made in the asymmetric synthesis of β-fluoroamines, the development of more efficient, versatile, and sustainable methods remains a key research objective. Current time information in Edmonton, CA. Future work will likely focus on several promising areas:

Advanced Catalytic Systems: The exploration of novel catalysts, including transition metal complexes, organocatalysts, and biocatalysts, will continue to be a major driver of innovation. chemistryworld.comnih.gov For instance, the development of chiral N-ethyl bis-urea catalysts has shown promise in hydrogen bonding phase-transfer catalysis for the enantioselective synthesis of β-fluoroamines using potassium fluoride (B91410). chemistryworld.com Further refinement of such catalysts could lead to higher yields and enantioselectivities for a broader range of substrates.

Biocatalysis: The use of enzymes, such as reductive aminases from fungi, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral β-fluoroamines. Current time information in Edmonton, CA. Future research will likely involve enzyme engineering and directed evolution to create biocatalysts with tailored substrate specificities and enhanced activities for the synthesis of 2-Fluoro-2-phenylethan-1-amine and its derivatives.

Novel Synthetic Strategies: The development of new synthetic routes that avoid the use of hazardous reagents and minimize waste is a critical aspect of modern organic chemistry. Strategies such as the Lewis base catalyzed hydrofluorination of aziridines provide a practical method for the synthesis of β-fluoroamines under mild conditions. beilstein-journals.orgucla.eduorganic-chemistry.orgorganic-chemistry.org Future research may focus on expanding the substrate scope of such reactions and developing catalytic asymmetric versions.

| Methodology | Catalyst/Reagent | Key Advantages |

| Hydrogen Bonding Phase-Transfer Catalysis | Chiral N-ethyl bis-urea catalyst, KF | Use of a safe and inexpensive fluoride source, high yields and enantioselectivities. chemistryworld.com |

| Reductive Amination | Reductive aminases (RedAms) | High conversion and enantioselectivity, environmentally friendly. Current time information in Edmonton, CA. |

| Hydrofluorination of Aziridines | Lewis base, Benzoyl fluoride, HFIP | Mild reaction conditions, high yields, broad substrate scope. beilstein-journals.orgucla.eduorganic-chemistry.orgorganic-chemistry.org |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its synthesis, the exploration of the chemical reactivity of this compound is crucial for unlocking its full potential as a versatile building block. Future research will likely investigate novel transformations that leverage the unique electronic properties conferred by the fluorine atom.

Derivatization and Functionalization: The development of methods to selectively functionalize the amine and phenyl moieties of this compound will be essential for creating diverse libraries of compounds for biological screening. This could involve, for example, N-alkylation, N-arylation, and various aromatic substitution reactions.

C-F Bond Activation and Transformation: While the carbon-fluorine bond is notoriously strong, recent advances in catalysis have enabled the selective activation and transformation of C-F bonds. nih.gov Exploring the potential for controlled defluorination or fluoroalkylation reactions of this compound could open up new avenues for synthetic diversification.

Participation in Multicomponent Reactions: The use of this compound as a component in multicomponent reactions could provide rapid access to complex molecular architectures. Research in this area would focus on identifying reaction conditions that are compatible with the fluorinated amine and lead to the formation of novel heterocyclic or acyclic structures.

Advanced Computational Modeling for Predicting Fluorine Effects on Molecular Properties

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. nih.goveurekalert.org For fluorinated molecules like this compound, computational modeling can provide valuable insights into the profound effects of fluorine on various physicochemical and biological properties.

Conformational Analysis: The presence of fluorine can influence the conformational preferences of a molecule, which can have a significant impact on its binding affinity to a biological target. scilit.com Computational techniques such as molecular dynamics simulations can be used to explore the conformational landscape of this compound and understand how fluorine substitution affects its three-dimensional structure.

Modeling Drug-Receptor Interactions: By combining computational models of this compound with structural information of target proteins, it is possible to predict binding modes and affinities. benthamscience.com This can facilitate the rational design of more potent and selective drug candidates.

| Property | Computational Method | Importance in Drug Discovery |

| pKa | Quantum Chemistry (e.g., DFT with COSMO-RS) | Influences solubility, absorption, and target binding. acs.orgresearchgate.netmdpi.com |

| Lipophilicity (LogP) | Machine Learning, Fragment-based methods | Affects membrane permeability and metabolic stability. nih.govchemrxiv.org |

| Conformation | Molecular Dynamics Simulations | Determines the three-dimensional shape and receptor fit. scilit.com |

Integration of this compound Synthesis into Automated and Flow Chemistry Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production often presents significant challenges. Automated synthesis and continuous flow chemistry offer powerful solutions for improving the efficiency, safety, and scalability of chemical processes. chemistryworld.comrsc.orgresearchgate.net

Automated Synthesis: The development of automated platforms for the synthesis of this compound and its analogs would enable the rapid generation of compound libraries for high-throughput screening. researchgate.net This would involve the integration of robotic systems for reagent handling, reaction monitoring, and product purification.

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents. beilstein-journals.orgmit.edu The development of continuous flow processes for the synthesis of this compound could lead to more efficient and scalable production methods. chemistryviews.orgrsc.org This is particularly relevant for fluorination reactions, which can be highly exothermic and require careful temperature control. chemistryworld.comrsc.org

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and mass spectrometry, into flow chemistry platforms allows for real-time reaction monitoring and optimization. This can significantly accelerate the development of robust and efficient synthetic processes for this compound.

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and facilitate the discovery of novel fluorinated molecules with important applications in medicine and beyond.

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-2-phenylethan-1-amine, and how can reaction yields be optimized?

Answer: Synthesis typically involves fluorination of 2-phenylethan-1-amine precursors or reductive amination of fluorinated aldehydes. Key methods include:

Q. Optimization strategies :

- Temperature control : Maintain −20°C to 0°C during fluorination to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance selectivity .

- Catalyst tuning : Adjust palladium ligand systems (e.g., biphenylphosphines) to improve reaction efficiency .

Table 1 : Example Reaction Conditions for Fluorination

| Method | Reagents/Catalysts | Temperature | Yield Range |

|---|---|---|---|

| DAST-mediated | DAST, CH₂Cl₂ | −20°C | 45–60% |